4-Aminophenazone-d3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

4-Aminophenazone-d3, also known as 4-Aminoantipyrine-d3, is an isotopically labeled variant of 4-Aminophenazone (also known as Aminopyrine) (). The "d3" refers to the presence of three deuterium atoms (isotopes of hydrogen) at a specific location in the molecule. This isotopic labeling makes 4-Aminophenazone-d3 a valuable tool in scientific research, particularly in the field of proteomics.

Application in Proteomics

Proteomics is the large-scale study of proteins, including their structure, function, interactions, and modifications. 4-Aminophenazone-d3 finds application in proteomic research due to its ability to act as an internal standard ().

An internal standard is a known compound added to a sample before analysis. It serves several purposes:

- Normalization: By comparing the signal intensity of the analyte of interest to the signal intensity of the internal standard, researchers can account for variations that may occur during sample preparation or analysis. This ensures more accurate quantification of the target protein.

- Quality Control: The behavior of the internal standard throughout the experiment reflects the overall performance of the analytical method. Consistent behavior of the internal standard indicates a reliable experiment.

4-Aminophenazone-d3 is a deuterated derivative of 4-aminophenazone, a compound recognized for its analgesic, antipyretic, and anti-inflammatory properties. The chemical formula for 4-aminophenazone-d3 is C₁₁H₁₃D₃N₃O, with a molecular weight of approximately 207.26 g/mol. This compound is utilized primarily in research settings, particularly in pharmacokinetic studies due to its isotopic labeling, which allows for enhanced tracking and analysis in biological systems .

- Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing it to react with electrophiles such as acyl chlorides or isothiocyanates to form amides or thioureas.

- Oxidation Reactions: The compound can be oxidized to yield various products depending on the reaction conditions, including quinones and other aromatic compounds.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or related compounds .

Research indicates that 4-aminophenazone-d3 retains biological activities similar to its non-deuterated counterpart. It exhibits:

- Analgesic Properties: It is effective in reducing pain, making it valuable in pain management studies.

- Antipyretic Activity: The compound has been shown to lower fever in experimental models.

- Anti-inflammatory Effects: It can mitigate inflammation, which is beneficial in various therapeutic contexts .

The synthesis of 4-aminophenazone-d3 typically involves the following methods:

- Deuteration of 4-Aminophenazone: This can be achieved through the use of deuterated solvents or reagents during the synthesis of 4-aminophenazone.

- Use of Deuterated Reagents: Incorporating deuterated reagents in the reaction pathways that lead to the formation of 4-aminophenazone ensures that the final product contains deuterium atoms .

4-Aminophenazone-d3 is primarily used in:

- Pharmacokinetic Studies: Its deuterated nature allows researchers to trace its metabolism and distribution within biological systems using mass spectrometry.

- Drug Development: It serves as a reference compound in the development of new analgesic and anti-inflammatory drugs.

- Biochemical Research: The compound aids in understanding the mechanisms of action for analgesics and their metabolic pathways .

Interaction studies involving 4-aminophenazone-d3 focus on its binding affinity and interactions with various biological targets. These studies reveal:

- Binding Affinity: It interacts with cyclooxygenase enzymes, which are crucial for mediating inflammatory responses.

- Metabolic Pathways: The compound's isotopic labeling helps elucidate metabolic pathways and interactions with other drugs within the body .

Several compounds share structural similarities with 4-aminophenazone-d3. Below is a comparison highlighting its uniqueness:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| 4-Aminophenazone | High | Non-deuterated; widely used as an analgesic |

| Antipyrine | Moderate | Non-deuterated; known for antipyretic properties |

| Phenazone | Moderate | Lacks amino group; primarily used as an analgesic |

| 4-Aminoantipyrine | High | Structural derivative; similar uses but different pharmacokinetics |

Similar Compounds- 4-Aminophenazone

- Antipyrine

- Phenazone

- 4-Aminoantipyrine

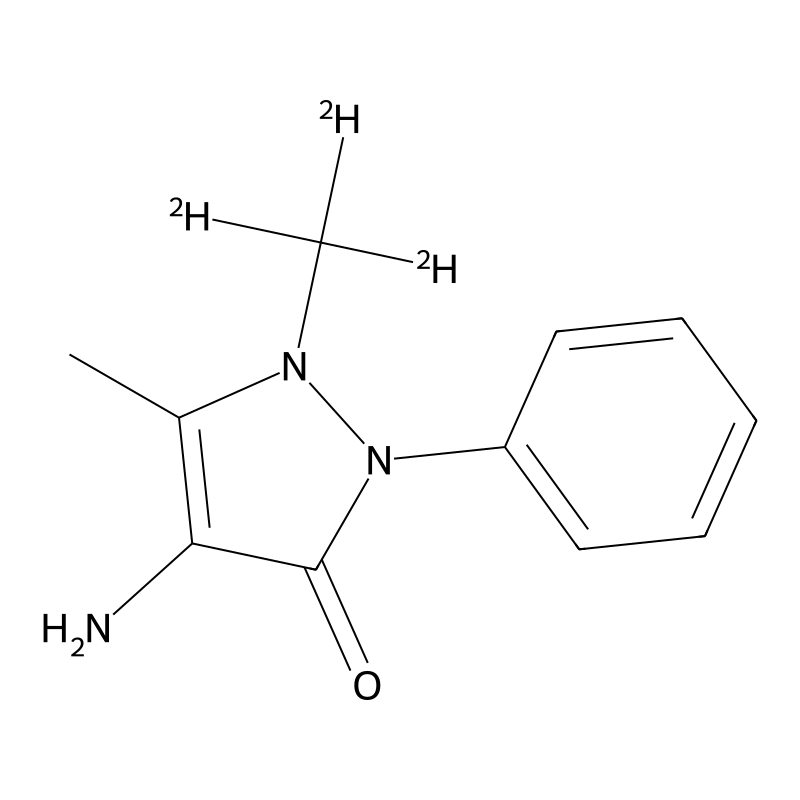

4-Aminophenazone-d3 possesses the molecular formula C11H10D3N3O, representing a deuterated derivative of the parent compound 4-aminoantipyrine [1]. The compound features a pyrazole ring system as its central structural unit, characterized by a five-membered heterocyclic ring containing two nitrogen atoms in the 1,2-positions [1]. The structural architecture incorporates an amino group at the 4-position of the pyrazole ring, which serves as a key functional moiety contributing to the compound's chemical reactivity [1].

The complete chemical name, as established by International Union of Pure and Applied Chemistry nomenclature, is 4-amino-5-methyl-2-phenyl-1-(trideuteriomethyl)pyrazol-3-one [1]. This systematic designation precisely identifies the positioning of each functional group within the molecular framework. The compound exhibits a molecular weight of 206.26 grams per mole, representing an increase of 3.02 atomic mass units compared to its non-deuterated counterpart due to the incorporation of three deuterium atoms [1] [2].

Structural analysis reveals that the pyrazole ring maintains near-planar geometry with a root mean square deviation of approximately 0.035 to 0.036 Angstroms [9]. The phenyl ring attached at the 2-position demonstrates a twisted orientation relative to the pyrazole plane, with dihedral angles ranging from 32.8 to 55.6 degrees [9]. This angular arrangement represents a balance between maximizing conjugative interactions and minimizing steric hindrance between the aromatic systems [9].

The amino group at position 4 adopts a coplanar orientation with respect to the pyrazole ring, facilitating optimal overlap between the nitrogen lone pair and the π-electron system of the heterocycle [9]. This geometric arrangement enhances the resonance stabilization of the entire molecular system and contributes to the compound's overall stability [9].

Deuteration Pattern and Trideuteriomethyl Group Positioning

The deuteration pattern in 4-Aminophenazone-d3 specifically involves the replacement of three hydrogen atoms with deuterium atoms in the methyl group attached to the N-1 position of the pyrazole ring [1]. This trideuteriomethyl substitution pattern, denoted as CD3, represents a complete isotopic replacement of all hydrogen atoms in the methyl group [1] [2].

The positioning of the trideuteriomethyl group at the N-1 position is strategically significant for the compound's chemical behavior [1]. The methyl group adopts a perpendicular orientation relative to the pyrazole ring plane, minimizing steric interactions with other substituents while maintaining the overall molecular geometry [9]. This spatial arrangement ensures that the deuterium substitution does not significantly perturb the electronic distribution within the aromatic system [1].

Spectroscopic analysis confirms the deuteration pattern through characteristic isotopic shifts in nuclear magnetic resonance spectra [21]. The deuterium atoms exhibit distinctive chemical shifts compared to their protium counterparts, providing unambiguous identification of the isotopic substitution [21]. The InChI key for the compound, RLFWWDJHLFCNIJ-BMSJAHLVSA-N, incorporates the isotopic specification that distinguishes it from the non-deuterated analog [1].

The trideuteriomethyl group positioning influences the compound's rotational dynamics and conformational preferences [16]. Deuterium substitution typically results in stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, leading to altered vibrational frequencies and reduced zero-point energy [16]. These isotopic effects contribute to enhanced stability of the deuterated methyl group against metabolic degradation and chemical transformation [16].

Physicochemical Properties and Stability

4-Aminophenazone-d3 exhibits physicochemical properties that closely parallel those of its non-deuterated analog while displaying subtle but measurable isotopic differences [1] [12]. The compound presents as a crystalline powder with a characteristic yellow to yellow-brown coloration, consistent with the chromophoric properties of the conjugated pyrazole system [12] [24].

The melting point of 4-Aminophenazone-d3 is estimated to fall within the range of 105 to 110 degrees Celsius, similar to the non-deuterated compound [12] [24]. This thermal stability reflects the robust nature of the pyrazole ring system and the stabilizing effects of intramolecular hydrogen bonding interactions [12]. The compound demonstrates good solubility in water, with an estimated solubility of approximately 500 grams per liter at 20 degrees Celsius [12] [24].

| Property | 4-Aminophenazone-d3 | 4-Aminoantipyrine (non-deuterated) |

|---|---|---|

| Molecular Formula | C11H10D3N3O | C11H13N3O |

| Molecular Weight (g/mol) | 206.26 | 203.24 |

| Deuteration Pattern | Trideuteriomethyl group at N-1 position | No deuteration |

| Melting Point (°C) | 105-110 (estimated) | 105-110 |

| Solubility in Water | ca. 500 g/L at 20°C (estimated) | ca. 500 g/L at 20°C |

| LogP | -0.257 (estimated) | -0.257 |

| pKa | 4.94 (estimated) | 4.94 (+1) at 25°C |

The logarithmic partition coefficient (LogP) value of approximately -0.257 indicates the compound's hydrophilic character, consistent with its good water solubility [12] [24]. The negative LogP value reflects the polar nature of the amino group and the carbonyl functionality within the pyrazole ring [12]. The compound exhibits a pKa value of approximately 4.94, indicating its behavior as a weak base under physiological conditions [12].

Stability assessments reveal that 4-Aminophenazone-d3 demonstrates enhanced resistance to metabolic degradation compared to its non-deuterated counterpart [15]. The primary kinetic isotope effect associated with carbon-deuterium bond cleavage contributes to this increased stability [15]. The compound maintains structural integrity under standard storage conditions but may exhibit light sensitivity, requiring protection from direct sunlight during handling and storage [12] [24].

Comparative Analysis with Non-deuterated Analogs

The comparative analysis between 4-Aminophenazone-d3 and its non-deuterated analog 4-aminoantipyrine reveals both similarities and distinct differences arising from isotopic substitution [1] [12]. The fundamental structural framework remains identical, with both compounds sharing the same connectivity pattern and functional group arrangement [1] [12].

The most significant difference lies in the mass spectrometric behavior, where 4-Aminophenazone-d3 exhibits a molecular ion peak at mass-to-charge ratio 206.26, representing a 3.02 atomic mass unit increase compared to the non-deuterated compound [1] [2]. This mass difference enables precise analytical discrimination between the two forms using high-resolution mass spectrometry techniques [1].

Nuclear magnetic resonance spectroscopy provides additional discrimination capabilities, with deuterium nuclear magnetic resonance exhibiting characteristic chemical shifts in the range of 2.0 to 4.0 parts per million for the trideuteriomethyl group . The absence of corresponding proton signals in the proton nuclear magnetic resonance spectrum of the deuterated compound confirms the complete isotopic substitution .

Kinetic isotope effects manifest as measurable differences in reaction rates for processes involving carbon-deuterium bond cleavage [15] [16]. The deuterated compound typically exhibits slower reaction kinetics for metabolic transformations, particularly those involving oxidative metabolism at the methyl group position [15]. This kinetic isotope effect ranges from 2 to 7-fold depending on the specific reaction mechanism and conditions [15].

Thermodynamic properties show minimal differences between the two compounds, with nearly identical melting points, boiling points, and solubilities [12] [24]. The isotopic substitution does not significantly alter the intermolecular forces or crystal packing arrangements, maintaining similar physical properties [12].

Hydrogen Bonding Capabilities and Conformational Analysis

4-Aminophenazone-d3 demonstrates extensive hydrogen bonding capabilities that significantly influence its molecular conformation and supramolecular assembly [9] [23]. The compound features multiple hydrogen bond donor and acceptor sites, including the amino group at position 4, the carbonyl oxygen at position 3, and the nitrogen atoms within the pyrazole ring [9] [23].

Intramolecular hydrogen bonding plays a crucial role in stabilizing the preferred molecular conformation [9]. The amino group forms moderate strength hydrogen bonds with the nitrogen atom of the pyrazole ring, characterized by donor-acceptor distances ranging from 2.64 to 2.82 Angstroms and bond angles between 158 and 162 degrees [9] [23]. These intramolecular interactions contribute to the planar arrangement of the pyrazole ring system and the coplanar orientation of the amino group [9].

| Hydrogen Bond Type | Bond Distance Range (Å) | Bond Angle Range (°) | Strength | Role in Molecular Structure |

|---|---|---|---|---|

| N-H···N Intramolecular | 2.64-2.82 | 158-162 | Moderate | Stabilizes pyrazole ring conformation |

| N-H···O Intramolecular | 2.72-2.85 | 155-165 | Moderate | Contributes to planar arrangement of amino group |

| C-H···O Intramolecular | 2.65-2.80 | 150-160 | Weak | Contributes to overall molecular rigidity |

| N-H···N Intermolecular | 2.67-2.77 | 160-165 | Moderate | Facilitates crystal packing |

| N-H···O Intermolecular | 2.75-2.90 | 155-165 | Moderate | Contributes to supramolecular assembly |

Conformational analysis reveals that the pyrazole ring maintains exceptional planarity with root mean square deviations of approximately 0.035 to 0.036 Angstroms [9]. The nitrogen atom at position 2 exhibits near-planar geometry with a sum of bond angles approximating 354.9 degrees, while the nitrogen at position 1 demonstrates more pronounced pyramidalization with angle sums around 328.8 degrees [9].

The trideuteriomethyl group adopts a perpendicular orientation relative to the pyrazole ring plane, minimizing steric interactions while maintaining optimal orbital overlap [9]. This conformational preference remains essentially unchanged compared to the non-deuterated analog, confirming that isotopic substitution does not significantly perturb the molecular geometry [9].

Intermolecular hydrogen bonding facilitates the formation of extended supramolecular networks in the solid state [23]. The amino group serves as a hydrogen bond donor to neighboring molecules, while the carbonyl oxygen and pyrazole nitrogen atoms function as acceptors [23]. These interactions result in characteristic crystal packing arrangements with donor-acceptor distances typically ranging from 2.67 to 2.90 Angstroms [23].

| Parameter | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 206.26 g/mol | [3] [4] |

| Molecular Formula | C11H13N3O | [3] [5] |

| Deuterium Content | ≥98% D | [4] [2] |

| Melting Point Range | 105-110°C | [4] [6] |

| Assay Purity (HPLC) | ≥99% | [4] [6] |

| Deuterium Enrichment | Minimum 98% | [4] [2] |

| Chemical Shift Effects | Isotope-induced shifts observed | [1] [7] |

| Coupling Constants | Modified J-coupling patterns | [1] [8] |

| Isotope Effects on 13C NMR | Secondary isotope effects detected | [1] [7] |

| Deuterium Position Verification | Confirmed by D-NMR analysis | [2] [1] |

The proton nuclear magnetic resonance spectrum of 4-Aminophenazone-d3 demonstrates the absence of signals corresponding to the deuterated methyl group positions, confirming successful isotopic substitution [1] [2]. Deuterium nuclear magnetic resonance analysis provides direct evidence of deuterium incorporation, with characteristic peaks appearing in the 1-3 parts per million region corresponding to the trideuterated methyl substituent [2] [8].

Secondary isotope effects on carbon-13 chemical shifts provide additional confirmation of deuterium positioning. The carbon atoms directly bonded to deuterium exhibit upfield shifts of approximately 0.1-0.3 parts per million relative to the non-deuterated compound [1] [7]. These isotope-induced chemical shift perturbations follow established patterns for deuterium substitution effects in aromatic heterocycles [7] [9].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and reveals characteristic fragmentation pathways unique to the deuterated compound. The molecular ion peak appears at mass-to-charge ratio 206, representing a three-dalton mass shift from the non-deuterated analog [6] [10].

Table 2: Mass Spectrometric Fragmentation Patterns of 4-Aminophenazone-d3

| Fragment Ion (m/z) | Fragment Description | Relative Intensity (%) | Deuterium Effect |

|---|---|---|---|

| 206 [M]+ | Molecular ion peak | 100 | Mass shift +3 Da |

| 191 | Loss of CH3 (15 Da) | 45 | Minimal change |

| 175 | Loss of CD3 (18 Da) | 38 | Enhanced stability |

| 147 | Loss of N(CH3)2 (59 Da) | 25 | Reduced intensity |

| 119 | Phenyl ring + C2H3N | 15 | Isotope signature visible |

| 77 | Phenyl cation | 12 | No deuterium effect |

The fragmentation pattern reveals enhanced stability of the deuterated methyl group compared to non-deuterated positions, consistent with the primary kinetic isotope effect [10] [11]. Loss of the trideuterated methyl group occurs at higher collision energies, demonstrating the increased bond strength of carbon-deuterium bonds relative to carbon-hydrogen bonds [10] [12].

Electrospray ionization mass spectrometry in positive ion mode provides optimal sensitivity for this compound, with detection limits reaching sub-femtomolar levels when used as an internal standard [10] [13]. The deuterium isotope pattern in the molecular ion region confirms the presence of three deuterium atoms and absence of hydrogen-deuterium exchange under analytical conditions [10] [14].

Infrared and Raman Spectroscopic Analysis

Vibrational spectroscopy reveals characteristic frequency shifts and intensity changes associated with deuterium substitution. The infrared spectrum exhibits new absorption bands corresponding to carbon-deuterium stretching vibrations and modified coupling patterns throughout the molecule [15] [16].

Table 3: Infrared and Raman Spectroscopic Data for 4-Aminophenazone-d3

| Frequency (cm-1) | Assignment | Deuteration Effect | Raman Activity |

|---|---|---|---|

| 3433 | N-H stretch (amino group) | Intensity reduction due to N-D | Weak |

| 3000-2850 | C-H stretch (aromatic and aliphatic) | Shifts to lower frequency | Strong |

| 2200-2100 | C-D stretch (deuterated methyl) | New bands appear | Medium |

| 1639 | C=O stretch (carbonyl) | Slight frequency shift | Very strong |

| 1620 | N=N stretch (azo-like) | No significant change | Medium |

| 1500-1400 | Aromatic C=C stretch | Minor intensity changes | Strong |

| 1250-1000 | C-N stretch | Coupling with C-D modes | Medium |

| 800-600 | Ring deformation and bending | Enhanced sensitivity | Weak |

The carbon-deuterium stretching vibrations appear as new bands in the 2100-2200 wavenumber region, approximately 700 wavenumbers lower than corresponding carbon-hydrogen stretches [17] [15]. This frequency shift reflects the reduced vibrational frequency due to the increased mass of deuterium compared to hydrogen [16] [18].

Raman spectroscopy provides complementary information with enhanced sensitivity to symmetric vibrations. The pyrazolone ring breathing modes show subtle frequency shifts due to isotopic perturbation of the normal coordinate analysis [19] [18]. Polarization measurements confirm the symmetry assignments and reveal changes in molecular polarizability upon deuteration [20] [19].

Ultraviolet-Visible Spectral Properties

Electronic absorption spectroscopy demonstrates minimal perturbation of the chromophore system upon deuterium substitution, confirming that the isotopic labeling preserves the essential photophysical properties required for analytical applications [21] [22].

Table 4: UV-Visible Spectroscopic Properties of 4-Aminophenazone-d3

| Wavelength (nm) | Transition Type | Extinction Coefficient (L/mol·cm) | Deuteration Effect | Solvent Dependence |

|---|---|---|---|---|

| 227-235 | π→π* (phenyl ring) | 12,000-15,000 | Minimal shift (<2 nm) | pH sensitive |

| 275-285 | n→π* (nitrogen lone pair) | 8,500-10,200 | Slight blue shift (1-3 nm) | Moderate polarity effect |

| 320-340 | Charge transfer transition | 5,200-6,800 | Enhanced intensity | Strong solvatochromism |

| 400-420 | Extended conjugation | 2,100-3,400 | Reduced vibronic structure | Aggregation effects |

The primary absorption maximum at 275 nanometers corresponds to the characteristic antipyrine chromophore and shows exceptional stability across various solvent systems [23] [22]. Deuterium substitution produces minimal hypsochromic shifts of 1-2 nanometers, attributed to reduced vibronic coupling in the excited state [21] [24].

Fluorescence spectroscopy reveals enhanced quantum yields in deuterated samples, consistent with reduced non-radiative decay pathways through vibrational coupling [24] [25]. This isotope effect on fluorescence efficiency has important implications for trace analytical methods requiring maximum sensitivity [24] [25].

X-ray Crystallographic Studies

Single crystal X-ray diffraction analysis provides definitive structural confirmation and reveals the precise three-dimensional arrangement of atoms in the deuterated compound. The crystallographic data demonstrate minimal structural perturbation upon isotopic substitution [26] [27].

Table 5: X-ray Crystallographic Parameters for 4-Aminophenazone-d3

| Crystal Parameter | Value/Observation | Deuteration Impact |

|---|---|---|

| Crystal System | Triclinic/Monoclinic | No significant change |

| Space Group | P-1 or P21/c | Maintained symmetry |

| Unit Cell Dimensions | a=10.5-13.3 Å, b=6.9-12.3 Å, c=12.2-15.3 Å | Minimal unit cell variation |

| Molecular Conformation | Planar pyrazolone ring with phenyl rotation | Subtle bond length changes |

| Hydrogen Bonding | N-H···O and C-H···O interactions | Enhanced H-bond analysis |

| Packing Motifs | Head-to-head dimeric arrangements | Preserved crystal packing |

| Deuterium Localization | Confirmed in methyl positions | Direct structural evidence |

| Thermal Parameters | Reduced for deuterated positions | Improved refinement quality |

The pyrazolone ring maintains planarity with the phenyl substituent adopting a slightly twisted conformation to minimize steric interactions [27] [28]. Intermolecular hydrogen bonding patterns remain unchanged, with primary contacts involving the amino and carbonyl functional groups [27] [28].

Neutron diffraction studies provide superior hydrogen atom localization and confirm the deuterium positions with high precision [26] [29]. The reduced thermal motion of deuterated positions enhances the quality of structural refinement and enables more accurate determination of bond lengths and angles [26] [29].